5-bromo-N'-hydroxyfuran-2-carboximidamide
Overview
Description
5-bromo-N'-hydroxyfuran-2-carboximidamide (5-Br-NHFC) is a small molecule that has been used for a variety of scientific research applications due to its ability to bind with proteins and other biomolecules. 5-Br-NHFC has been studied for its biochemical and physiological effects, and for its potential use in laboratory experiments.
Scientific Research Applications
Pharmaceutical Research: Antitumor Agents
5-bromo-N’-hydroxyfuran-2-carboximidamide has been identified as a potential precursor in the synthesis of compounds with antitumor properties. Its structural motif is found in several natural compounds known for their antiproliferative effects, which makes it a valuable target for pharmaceutical research aimed at developing new cancer therapies .
Antibacterial and Antifungal Applications
The compound’s derivatives have shown promise in antibacterial and fungicidal applications. Research indicates that modifications of the furan ring can lead to the development of new antibiotics and antifungals, addressing the growing concern of antibiotic resistance .
Agricultural Chemistry: Pesticides
In agricultural chemistry, 5-bromo-N’-hydroxyfuran-2-carboximidamide can be utilized to create pesticides. Its efficacy in antifeedant applications suggests potential for protecting crops from pests without harming the environment, due to its specific targeting mechanisms .
Neurodegenerative Disease Research
This compound is also being explored for its potential in treating neurodegenerative diseases like Alzheimer’s. The ability to cross the blood-brain barrier and interact with neural pathways makes it a candidate for the development of drugs targeting cognitive disorders .
Organic Synthesis: Building Blocks
As a versatile building block in organic synthesis, 5-bromo-N’-hydroxyfuran-2-carboximidamide is used to construct complex molecules. Its reactivity allows for various transformations, contributing to the synthesis of diverse organic compounds .
Material Science: Organic Luminophores
The compound’s structure is conducive to the synthesis of organic luminophores, which are essential in creating organic light-emitting diodes (OLEDs). These materials are pivotal in advancing display and lighting technologies .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 5-bromo-N’-hydroxyfuran-2-carboximidamide serves as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the accurate identification and quantification of substances in complex mixtures .
Chemical Education: Research and Training
Lastly, this compound is used in chemical education for research and training purposes. Its synthesis and applications provide a comprehensive learning platform for students and researchers to understand various aspects of chemical science .
properties
IUPAC Name |
5-bromo-N'-hydroxyfuran-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZVJRYVBWHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-hydroxyfuran-2-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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